molecular formula C9H10BrN B105171 7-Bromo-1,2,3,4-tetrahydroisoquinoline CAS No. 17680-55-6

7-Bromo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B105171
CAS No.: 17680-55-6
M. Wt: 212.09 g/mol
InChI Key: OYODEQFZAJVROF-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated heterocyclic compound with the molecular formula C9H10BrN. It is a derivative of tetrahydroisoquinoline, where a bromine atom is substituted at the 7th position of the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydroisoquinoline is used extensively in scientific research due to its versatile chemical properties:

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form stable interactions with these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: 7-Bromo-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom can participate in specific halogen bonding interactions that are not possible with other substituents like fluorine or nitro groups. This uniqueness makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYODEQFZAJVROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444089
Record name 7-bromo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17680-55-6
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17680-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-bromo-1,2,3,4-tetrahydroisoquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID80444089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2,3,4-tetrahydroisoquinoline
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Synthesis routes and methods I

Procedure details

219 g (0.89 mol) of 7-bromo-3,4-dihydro-isoquinoline hydrochloride and 1.5 liters of water were combined and heated to 50° C. 33.7 g (0.89 mol) of sodium borohydrde was added in portions over 0.5 hours at which time the temperature rose to 62° C. The reaction was then cooled to ambient temperature and extracted three times with 1 liter of dichloromethane. The combined organic layers were washed with 1 liter of saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated to yield 173 g of an oil.
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

A mixture of 7-bromo-2-trifluoroacetyl-1,2,3,4-tetrahydoisoquinoline (G. E. Stokker, Tetrahedron Letters 1996, 37, 5453) (43.4g, 0.14 mol), potassium carbonate (104.3g, 0.75 mol), methanol (1 L) and water (150ml) was heated at reflux for 1 h, then cooled and evaporated in vacuo. Residue was partitioned between water (1 L) and dichloromethane (4×200 ml). Combined extracts were dried (Na2SO4) and evaporated in vacuo to give an oil which was dissolved in hexane. The mixture was filtered and the filtrate evaporated in vacuo to give the title compound as an oil (17.7 g, 60%).
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods III

Procedure details

A total of 219 g (0.89 mol) of 7-bromo-3,4-dihydro-isoquinoline hydrochloride and 1.5 liters of water were combined and heated to 50° C. A total of 33.7 g (0.89 mol) of sodium borohydride was added in portions over 0.5 hours during which time the temperature rose to 62° C. The reaction was then cooled to ambient temperature and extracted three times with 1 liter of methylene chloride. The combined organic layers were washed with 1 liter of saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated to yield 173 g of an oil.
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 7-bromo-1,2,3,4-tetrahydroisoquinoline via the described method?

A1: The abstract highlights the method's convenience for synthesizing the compound. While specific advantages aren't detailed, "convenience" could imply factors like higher yield, milder reaction conditions, easier purification, or readily available starting materials compared to alternative synthetic routes. []

Q2: Could this synthetic strategy be applied to other similar compounds?

A2: The abstract suggests potential applicability to similar compounds, as it mentions the synthesis of 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine using a similar approach involving lithiation, formylation, and reductive amination. [] Further research would be needed to explore the scope and limitations of this synthetic strategy for a broader range of compounds.

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